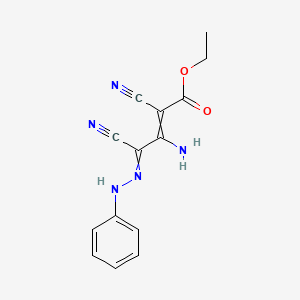
Carbamic acid, methylnitroso-, 4-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methylnitroso-, 4-chlorophenyl ester is a chemical compound with the molecular formula C8H7ClN2O3. This compound is known for its unique structure, which includes a carbamic acid esterified with a 4-chlorophenyl group and a methylnitroso group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methylnitroso-, 4-chlorophenyl ester typically involves the reaction of 4-chlorophenyl isocyanate with methylnitroso compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methylnitroso-, 4-chlorophenyl ester undergoes several types of chemical reactions, including:
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Carbamic acid and 4-chlorophenol.
Oxidation: Nitroso derivatives.
Substitution: Substituted 4-chlorophenyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, methylnitroso-, 4-chlorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methylnitroso-, 4-chlorophenyl ester involves the interaction of its functional groups with molecular targets. The methylnitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, methyl ester: Similar structure but lacks the methylnitroso group.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar structure with an ethyl group instead of a methylnitroso group.
Uniqueness
Carbamic acid, methylnitroso-, 4-chlorophenyl ester is unique due to the presence of the methylnitroso group, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
84954-57-4 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
(4-chlorophenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C8H7ClN2O3/c1-11(10-13)8(12)14-7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clé InChI |
KUNRJBAGEVVFAK-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OC1=CC=C(C=C1)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)


silane](/img/structure/B14402148.png)



